O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate

Description

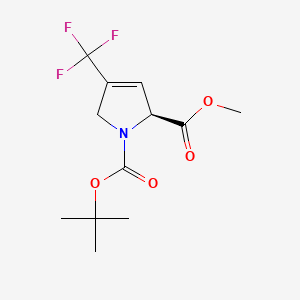

O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate is a chiral heterocyclic compound featuring a partially unsaturated 2,5-dihydropyrrole (pyrroline) scaffold. Its structure includes a trifluoromethyl (-CF₃) group at the 4-position, which confers unique electronic and steric properties. The molecule is further functionalized with a tert-butyl ester at the 1-position and a methyl ester at the 2-position, both of which serve as protective groups for carboxylic acid functionalities.

Properties

Molecular Formula |

C12H16F3NO4 |

|---|---|

Molecular Weight |

295.25 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |

InChI |

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h5,8H,6H2,1-4H3/t8-/m0/s1 |

InChI Key |

ZXHXERGJUJVQGC-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=C[C@H]1C(=O)OC)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations that build the pyrroline ring, introduce the trifluoromethyl substituent, and install the ester protective groups. The key synthetic challenges include controlling stereochemistry at the 2-position (S-configuration), selective functionalization of the pyrrole ring, and incorporation of the trifluoromethyl group without compromising the sensitive ester groups.

Key Synthetic Steps

Formation of the Pyrroline Ring

The pyrroline (2,5-dihydropyrrole) scaffold is commonly constructed via condensation reactions involving amino acid derivatives or substituted pyrrole precursors. For example, condensation of suitably protected amino aldehydes with activated methylene compounds can form the partially unsaturated ring system.

Alternative approaches include cyclization of open-chain precursors bearing appropriate functional groups, often facilitated by base or acid catalysis.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) substituent at the 4-position is introduced using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or Togni reagents under controlled conditions.

Radical or nucleophilic trifluoromethylation methods may also be employed depending on the substrate and desired regioselectivity.

Protection of Carboxylic Acid Groups

The carboxyl groups at the 1- and 2-positions are protected as tert-butyl and methyl esters, respectively, to prevent side reactions during ring formation and trifluoromethylation.

Common esterification methods include treatment with tert-butanol and acid catalysts for tert-butyl esters and methylation using diazomethane or methyl iodide for methyl esters.

Final Coupling and Purification

After ring formation and functional group installation, the final product is purified by chromatographic techniques, often involving silica gel chromatography under inert atmosphere to prevent hydrolysis or decomposition.

Crystallization may be used to obtain the compound in optically pure form, preserving the (2S)-configuration.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrroline ring formation | Condensation of protected amino aldehyde with activated methylene compound; base or acid catalysis | Control of stereochemistry critical |

| 2 | Trifluoromethylation | Electrophilic trifluoromethylation using CF₃I or Togni reagent; inert atmosphere | Regioselective introduction at C4 |

| 3 | Ester protection | tert-Butyl esterification (acid catalysis), methyl esterification (diazomethane) | Protects carboxyl groups during synthesis |

| 4 | Purification | Silica gel chromatography, crystallization | Ensures optical purity and chemical integrity |

Mechanistic and Process Insights

The stereoselective formation of the (2S)-configuration at the pyrroline ring is often achieved by using chiral starting materials or chiral catalysts during the condensation step.

The trifluoromethylation step is sensitive to reaction conditions; mild temperatures and inert atmosphere prevent decomposition of sensitive ester groups.

Protective groups are chosen to be orthogonal, allowing selective deprotection if needed in downstream synthetic applications.

Industrial processes optimize these steps to maximize yield and minimize by-products, sometimes employing continuous flow reactors for better control of reaction parameters.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting materials | Protected amino aldehyde, activated methylene | Commercially available or synthesized |

| Trifluoromethylation reagent | Trifluoromethyl iodide, Togni reagent | Electrophilic CF₃ source |

| Solvents | Dichloromethane, tetrahydrofuran, acetonitrile | Anhydrous, inert atmosphere required |

| Temperature | 0 °C to room temperature | To avoid side reactions |

| Reaction time | 2–24 hours | Depends on step and scale |

| Yield | 50–85% per step | Cumulative yield varies |

| Purification method | Silica gel chromatography, recrystallization | Ensures high purity |

| Optical purity | >95% enantiomeric excess (ee) | Confirmed by chiral HPLC or NMR |

Literature and Patent Sources

A patent (WO2012025502A1) presents alternative processes for related intermediates involving protected nitrogen and carboxyl groups, bases such as lithium bis(trimethylsilyl)amide, and electrophilic trifluoromethylation reagents, which can be adapted for the preparation of this compound.

Scientific reviews on cyclization reactions and trifluoromethylation methods provide mechanistic understanding and catalyst systems that improve regio- and stereoselectivity in pyrroline synthesis.

Chemical Reactions Analysis

O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with O1-tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate, enabling comparative analysis of their chemical and functional differences:

1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate (CAS 884487-29-0)

- Structure : A 7-membered azepane ring with a 5-oxo group, methyl substituent, and ethyl/tert-butyl esters.

- Key Differences: Larger ring size (azepane vs. dihydropyrrole) alters conformational flexibility and steric interactions.

- Applications : Likely used in peptidomimetics or macrocyclic drug candidates due to its expanded ring system .

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 171110-72-8)

- Structure: A saturated pyrrolidine ring with a 4-amino group and tert-butyl/methyl esters.

- Key Differences: Saturation (pyrrolidine vs. dihydropyrrole) reduces π-electron density, affecting reactivity in cycloadditions or electrophilic substitutions.

- Applications : A chiral building block for peptide synthesis or kinase inhibitors .

Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

- Structure : A fully unsaturated pyrrole ring with 3,4-dihydroxy and benzyl substituents.

- Key Differences :

- Aromatic pyrrole ring lacks the partial unsaturation of dihydropyrrole, altering resonance stabilization.

- Benzyl and dihydroxy groups increase lipophilicity and oxidative susceptibility compared to the -CF₃ group.

- Applications: Potential use in metal coordination chemistry or as a precursor for polypyrrole derivatives .

(2R,4R)-1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- Structure : A saturated pyrrolidine ring with a 4-hydroxy group.

- Key Differences :

- The 4-hydroxy group introduces polarity and acidity (pKa ~10–12), contrasting with the chemically inert -CF₃ group.

- Stereochemistry (2R,4R) may influence chiral recognition in enzymatic or receptor-binding contexts.

- Applications : Intermediate for β-turn mimetics or glycosidase inhibitors .

1-O-tert-butyl 2-O-methyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate (CAS 74844-93-2)

- Structure : Direct analog of the target compound but lacks the 4-trifluoromethyl group.

- Key Differences :

- Absence of -CF₃ reduces lipophilicity (lower logP) and metabolic stability.

- The dihydropyrrole core remains intact, preserving partial unsaturation for reactions like Diels-Alder or Michael additions.

- Applications : Versatile intermediate for proline analogs or kinase inhibitor scaffolds .

Structural and Functional Implications of the Trifluoromethyl Group

The -CF₃ group in this compound distinguishes it from analogs:

- Electronic Effects : The strong electron-withdrawing nature of -CF₃ polarizes adjacent bonds, enhancing electrophilic substitution reactivity at the 4-position.

- Lipophilicity: The -CF₃ group increases logP, improving membrane permeability and bioavailability compared to hydroxyl or amino-substituted analogs.

- Metabolic Stability : Fluorine’s inertness reduces susceptibility to oxidative metabolism, extending half-life in biological systems.

Biological Activity

O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate is a complex organic compound with significant biological activity. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Molecular Formula

- Chemical Formula: C12H16F3N O4

- Molecular Weight: 375.32 g/mol

- CAS Number: 462125-00-4

Structural Characteristics

The compound features a pyrrole ring substituted with a trifluoromethyl group and two ester functionalities. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Antimicrobial Activity:

- Studies have shown that pyrrole derivatives can possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

-

Anti-inflammatory Effects:

- Compounds containing pyrrole structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

-

Anticancer Potential:

- Some derivatives demonstrate cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Study on Antimicrobial Properties:

A comparative analysis of various pyrrole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than their non-fluorinated counterparts. -

Anti-inflammatory Research:

In vivo models demonstrated that compounds similar to O1-Tert-butyl O2-methyl reduced edema in inflammatory conditions, suggesting potential therapeutic applications in treating chronic inflammatory diseases. -

Cytotoxicity Assays:

In vitro studies on cancer cell lines showed that certain derivatives can induce apoptosis at micromolar concentrations, indicating their potential for development as anticancer agents.

Biological Activity Summary

| Activity Type | Effectiveness | Reference Study |

|---|---|---|

| Antimicrobial | High | [Study on Antimicrobial Properties] |

| Anti-inflammatory | Moderate | [Anti-inflammatory Research] |

| Cytotoxicity | High | [Cytotoxicity Assays] |

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole precursors. Key steps include:

- Formation of the pyrrole ring via condensation reactions.

- Introduction of the trifluoromethyl group using reagents such as trifluoroacetic anhydride.

- Esterification to form the final dicarboxylate product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.